molecular formula C6H4ClN3O B2671623 4-chloro-1H-1,2,3-benzotriazol-1-ol CAS No. 39968-29-1

4-chloro-1H-1,2,3-benzotriazol-1-ol

Cat. No.: B2671623
CAS No.: 39968-29-1
M. Wt: 169.57
InChI Key: XUQBZZQPEHDPFH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-chloro-1H-1,2,3-benzotriazol-1-ol can be synthesized through the oxidation of benzotriazole. The specific preparation method involves the reaction of benzotriazole with hydrogen peroxide under acidic conditions to yield 1-hydroxybenzotriazole, which can then be chlorinated to produce this compound .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process typically includes the use of robust reaction vessels and precise control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1H-1,2,3-benzotriazol-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Common reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazole derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-chloro-1H-1,2,3-benzotriazol-1-ol involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity. It can also interact with proteins and other biomolecules through hydrogen bonding and π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1H-1,2,3-benzotriazol-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other benzotriazole derivatives. Its chlorine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-chloro-1-hydroxybenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-4-2-1-3-5-6(4)8-9-10(5)11/h1-3,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQBZZQPEHDPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=NN2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60901685
Record name NoName_822
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60901685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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